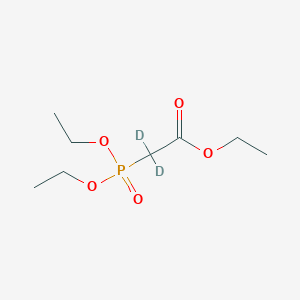

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate

Cat. No. B031648

Key on ui cas rn:

7193-83-1

M. Wt: 226.2 g/mol

InChI Key: GGUBFICZYGKNTD-RJSZUWSASA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08263690B2

Procedure details

100 parts by weight of triethyl phosphite and 100 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 100° C. to start a reaction. Since bromoethane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 150° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a normal pressure to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg).

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].BrCC>>[CH2:9]([O:8][P:1]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])([O:2][CH2:3][CH3:4])=[O:5])[CH3:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill out immediately

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was maintained until the distillation-out of bromoethane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

When the distillation-out of bromoethane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor was further heated at 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction for 3 hours

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The reaction mixture was distilled at 180° C. under a normal pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OP(=O)(OCC)CC(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08263690B2

Procedure details

100 parts by weight of triethyl phosphite and 100 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 100° C. to start a reaction. Since bromoethane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 150° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a normal pressure to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg).

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].BrCC>>[CH2:9]([O:8][P:1]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])([O:2][CH2:3][CH3:4])=[O:5])[CH3:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill out immediately

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was maintained until the distillation-out of bromoethane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

When the distillation-out of bromoethane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor was further heated at 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction for 3 hours

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The reaction mixture was distilled at 180° C. under a normal pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OP(=O)(OCC)CC(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08263690B2

Procedure details

100 parts by weight of triethyl phosphite and 100 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 100° C. to start a reaction. Since bromoethane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 150° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a normal pressure to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg).

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].BrCC>>[CH2:9]([O:8][P:1]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])([O:2][CH2:3][CH3:4])=[O:5])[CH3:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill out immediately

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was maintained until the distillation-out of bromoethane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

When the distillation-out of bromoethane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor was further heated at 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction for 3 hours

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The reaction mixture was distilled at 180° C. under a normal pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OP(=O)(OCC)CC(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08263690B2

Procedure details

100 parts by weight of triethyl phosphite and 100 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 100° C. to start a reaction. Since bromoethane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 150° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a normal pressure to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg).

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].BrCC>>[CH2:9]([O:8][P:1]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])([O:2][CH2:3][CH3:4])=[O:5])[CH3:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill out immediately

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was maintained until the distillation-out of bromoethane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

When the distillation-out of bromoethane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor was further heated at 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction for 3 hours

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The reaction mixture was distilled at 180° C. under a normal pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OP(=O)(OCC)CC(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |